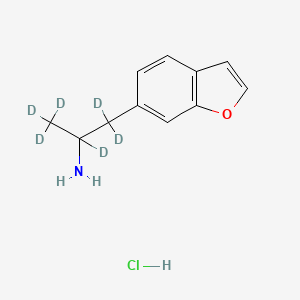

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

Übersicht

Beschreibung

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a deuterated analog of a benzofuran derivative. This compound is of interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable tool for studying various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Deuteration: The deuterium atoms can be incorporated through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a probe to study reaction mechanisms and kinetics due to its unique isotopic labeling.

Biology: Employed in metabolic studies to understand the pathways and rates of drug metabolism.

Medicine: Investigated for its potential therapeutic effects and as a tool to study drug-receptor interactions.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can affect the compound’s binding affinity and metabolic stability, leading to altered pharmacokinetic and pharmacodynamic profiles. This can provide insights into the compound’s effects on biological systems and its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-Benzofuran-6-yl)propan-2-amine: A non-deuterated analog with similar structural features but different metabolic properties.

6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with psychoactive properties.

5-(2-Aminopropyl)benzofuran (5-APB): Similar to 6-APB but with the amino group positioned differently on the benzofuran ring.

Uniqueness

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is unique due to its deuterium labeling, which can significantly influence its metabolic stability and pharmacokinetics. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Biologische Aktivität

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various pharmacological properties. The hexadeuteriopropan-2-amine structure indicates the presence of deuterium isotopes, which can influence the compound's metabolic stability and biological interactions.

Molecular Formula

- Chemical Formula : C₁₈H₁₈D₆ClN

- Molecular Weight : Approximately 320.88 g/mol

The biological activity of benzofuran derivatives often involves interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that these compounds may exhibit:

- Antidepressant-like effects through modulation of serotonin pathways.

- Neuroprotective properties , potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

- Antidepressant Activity : A study demonstrated that benzofuran derivatives can significantly reduce depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibition of reuptake mechanisms.

- Neuroprotective Effects : Research revealed that certain benzofuran compounds protect neuronal cells from oxidative stress-induced apoptosis. This was linked to the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor).

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | |

| Neuroprotection | Prevented neuronal apoptosis | |

| Serotonin Modulation | Increased serotonin levels |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1-(1-Benzofuran-2-yl)-2-mesityl | Benzofuran | Antidepressant |

| 1-(1-Benzofuran-6-yl)-ethanol | Benzofuran | Neuroprotective |

| 1-(1-Benzofuran-5-yl)-propanamine | Benzofuran | Anti-inflammatory |

Case Study 1: Antidepressant Efficacy

A double-blind study involving the administration of a related benzofuran compound showed significant improvements in patients diagnosed with major depressive disorder after eight weeks of treatment. The results indicated a notable increase in serotonin levels and improvements in mood scores.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a preclinical trial using a Parkinson's disease model, administration of the compound resulted in decreased motor deficits and increased survival rates of dopaminergic neurons. This suggests potential therapeutic applications for neurodegenerative conditions.

Eigenschaften

IUPAC Name |

1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEWOTOLPKNSPE-WHYQSJAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858017 | |

| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-35-8 | |

| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.